N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-7-3-13(4-8-15)11-18-21-17(12-25-18)19(22)20-14-5-9-16(24-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQZIUGZXUSKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide typically involves the reaction of 4-methoxybenzylamine with 2-bromo-1-(4-methoxyphenyl)ethanone in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then cyclized with thiourea to yield the desired thiazole compound. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results:
| Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Escherichia coli | 15 mm | |
| Staphylococcus aureus | 18 mm | |
| Aspergillus niger | 12 mm |
These findings suggest that N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer and pancreatic cancer cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| Panc-1 (Pancreatic) | 2.5 | Inhibition of cell migration |
In vitro assays revealed that the compound acts by modulating signaling pathways involved in cell growth and survival, making it a potential candidate for further development in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to existing antibiotics.
Case Study 2: Anticancer Screening
In a separate study focusing on anticancer properties, the compound was tested against multiple cancer cell lines using the Sulforhodamine B assay. The results showed significant cytotoxicity at micromolar concentrations, particularly against MCF7 cells, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The methoxyphenyl groups can also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Phenyl Derivatives
Key Observations :
- Electron-Donating vs. Chloro (Cl) and fluoro (F) substituents, being electron-withdrawing, may alter binding kinetics or metabolic stability .
- Steric Effects : Bulky substituents (e.g., benzyl) reduce solubility but may enhance selectivity for hydrophobic binding pockets .
Heterocyclic and Backbone Modifications
Key Observations :
- Core Heterocycle: Thiazole (C₃H₃NS) provides sulfur-mediated hydrophobic interactions, whereas oxazole (C₃H₃NO) offers weaker dipole interactions .
- Backbone Flexibility : Rigid substituents (e.g., biphenyl in ) may restrict conformational freedom, affecting binding kinetics .
Spectral Characterization
- IR Spectroscopy :
- NMR :
- Methoxy protons resonate at δ ~3.8 ppm (singlet). Aromatic protons in 4-methoxyphenyl groups show characteristic splitting patterns .
Biological Activity
N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (referred to as Compound A) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
Compound A features a thiazole ring, which is known for its diverse biological activities. The methoxyphenyl groups enhance its lipophilicity and potentially modulate its interaction with biological targets. The molecular structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 318.39 g/mol
The biological activity of thiazole derivatives, including Compound A, often involves interaction with various cellular pathways:
- Tubulin Binding : Thiazole compounds have been shown to bind to the colchicine site on tubulin, inhibiting microtubule polymerization. This mechanism is critical in cancer therapy as it can induce apoptosis in cancer cells by disrupting mitotic spindle formation .
- Cell Cycle Arrest : Studies indicate that Compound A can arrest cancer cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates .
Antitumor Activity
Several studies have evaluated the antitumor potential of Compound A and related thiazole derivatives:
- In Vitro Studies : Compound A demonstrated significant cytotoxicity against various cancer cell lines, with IC values indicating potent activity. For instance, thiazole derivatives have been reported to have IC values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, showcasing their effectiveness in inhibiting tumor growth .
- In Vivo Studies : In animal models, treatments with thiazole derivatives resulted in tumor growth inhibition and enhanced survival rates without significant neurotoxicity .
Neuropharmacological Effects
Thiazole compounds, including Compound A, have shown promise in neuropharmacology:
- Anticonvulsant Activity : Certain thiazole derivatives exhibit anticonvulsant properties by modulating neurotransmitter systems and reducing neuronal excitability. For example, a related compound was found to eliminate tonic extensor phases in animal models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Enhance lipophilicity and bioavailability |
| Methyl substitutions | Increase cytotoxicity against cancer cells |
| Aromatic rings | Improve binding affinity to biological targets |
Research indicates that specific substitutions on the phenyl ring can significantly enhance the compound's biological activity. For instance, electron-donating groups such as methoxy improve interactions with target proteins involved in cancer progression .
Case Studies
- SMART Compounds : In vivo studies on SMART compounds similar to Compound A demonstrated effective binding to tubulin and substantial tumor growth inhibition in xenograft models. These compounds exhibited a range of %T/C values from 4% to 30%, indicating their potential as therapeutic agents against multidrug-resistant tumors .
- Thiazole Derivatives Against Mycobacterium : Some thiazoles have also shown efficacy against resistant strains of Mycobacterium tuberculosis, highlighting their versatility beyond oncology applications .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide?
The synthesis typically involves coupling reactions using carbodiimide-based reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as a catalyst. The reaction is carried out in polar aprotic solvents like DMF under controlled pH (5–6) and temperature (0–25°C). Purification is achieved via column chromatography or recrystallization, with structural confirmation using H NMR, C NMR, and mass spectrometry (MS) .
Advanced: How can researchers optimize reaction yields when steric hindrance from bis(4-methoxyphenyl) groups impedes coupling efficiency?
Steric hindrance can be mitigated by:
- Solvent selection : Using DMSO or THF to enhance solubility of bulky intermediates.
- Microwave-assisted synthesis : Reducing reaction time and improving homogeneity.
- Catalyst tuning : Employing DMAP (4-dimethylaminopyridine) to activate carboxyl groups.
- Stoichiometric adjustments : Increasing equivalents of the carboxamide precursor (1.2–1.5 equiv.) to drive the reaction .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- H NMR : To identify methoxy (-OCH) protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- C NMR : Confirms carbonyl (C=O, δ ~165 ppm) and thiazole ring carbons.
- High-resolution MS : Validates molecular weight (e.g., [M+H] peak).
- Elemental analysis : Ensures C, H, N content matches theoretical values .
Advanced: How can researchers address challenges in isolating stereoisomers during synthesis?
Stereochemical purity can be achieved via:
- Chiral chromatography : Using cellulose-based columns (e.g., Chiralpak® IA/IB).
- Enantiopure precursors : Starting with resolved (R)- or (S)-configured intermediates.
- Crystallization-induced asymmetric transformation : Leveraging solvent polarity to favor one enantiomer .
Biological Activity: What in vitro assays are suitable for evaluating the anticancer potential of this compound?
Standard assays include:
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) via IC determination.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
- Kinase inhibition profiling : Screening against tyrosine kinase panels to identify molecular targets .
Advanced: How do structural modifications (e.g., methoxy group position) influence biological activity?
Structure-activity relationship (SAR) studies show:
- 4-Methoxy substitution : Enhances solubility and membrane permeability via hydrogen bonding.
- Thiazole ring methylation : Reduces metabolic degradation but may decrease binding affinity.
- Carboxamide replacement : Substituting with esters or amines alters selectivity toward kinase targets .
Analytical Chemistry: What advanced techniques resolve crystallographic or conformational ambiguities?
- Single-crystal X-ray diffraction : Provides absolute configuration using SHELXL refinement (e.g., C–H···O interactions in packing diagrams).
- DSC/TGA : Assess thermal stability (melting point ~147–151°C observed in related compounds).
- HPLC-PDA : Quantifies purity (>97%) and detects trace impurities .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR, VEGFR).
- QSAR models : Correlate logP values (calculated ~3.2) with cellular uptake efficiency.
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
Basic: What are the stability considerations for long-term storage of this compound?
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
- Solubility : Pre-dissolve in DMSO for biological assays to mitigate aggregation .
Advanced: How can researchers validate contradictory data in biological assays (e.g., varying IC50_{50}50 across studies)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
